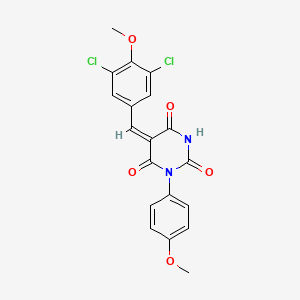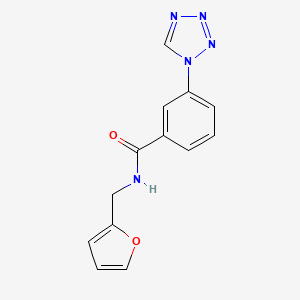![molecular formula C14H22N2O4S B4931610 5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide, commonly known as PSB-1115, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PSB-1115 belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, PSB-1115 has shown promise in treating other conditions as well, such as cancer and neurodegenerative diseases.
Mecanismo De Acción
PSB-1115 exerts its effects by binding to the sulfonylurea receptor (SUR) on the surface of pancreatic beta cells and cancer cells. This binding leads to the closure of ATP-sensitive potassium channels, which depolarizes the cell membrane and leads to the release of insulin or induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PSB-1115 has been shown to have several biochemical and physiological effects. It stimulates insulin secretion and improves glucose tolerance in animal models. Additionally, it inhibits the growth of cancer cells and induces apoptosis in cancer cells. PSB-1115 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSB-1115 in lab experiments is its well-established synthesis method, which yields high purity and yield. Additionally, PSB-1115 has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using PSB-1115 in lab experiments is its potential toxicity, which must be carefully evaluated.
Direcciones Futuras
There are several future directions for research on PSB-1115. One area of research is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. PSB-1115 has been shown to have neuroprotective effects in animal models, making it a promising candidate for further research. Additionally, PSB-1115 could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Finally, PSB-1115 could be further optimized for its use as an antidiabetic agent, as it has been shown to stimulate insulin secretion and improve glucose tolerance in animal models.
Métodos De Síntesis
The synthesis of PSB-1115 involves several steps, including the reaction of 2-methoxybenzoyl chloride with isopropylamine to form 2-methoxy-N-isopropylbenzamide. This intermediate is then reacted with N-propylsulfonyl chloride in the presence of a base to form PSB-1115. The synthesis of PSB-1115 has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
PSB-1115 has been studied extensively for its potential therapeutic applications. One area of research is its use as an antidiabetic agent. PSB-1115 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. Additionally, PSB-1115 has been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-methoxy-5-(propan-2-ylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-8-15-14(17)12-9-11(6-7-13(12)20-4)21(18,19)16-10(2)3/h6-7,9-10,16H,5,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSZPCYPWALIPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)

![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)
![4-(4-nitrophenoxy)-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4931594.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)